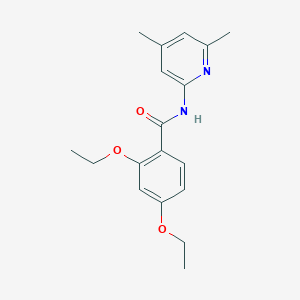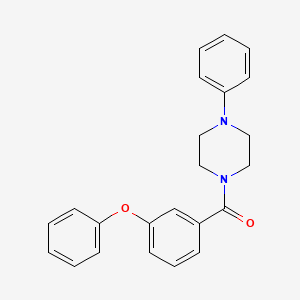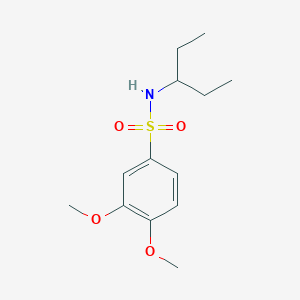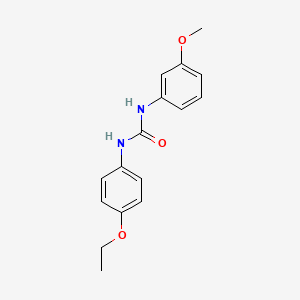
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile, also known as CBN, is a chemical compound that belongs to the class of cannabinoids. It is a derivative of the cannabis plant, and it has been found to possess several therapeutic properties. The compound has gained significant attention in recent years due to its potential use in the treatment of various medical conditions.
Mécanisme D'action
The exact mechanism of action of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile is not fully understood. However, it is believed to interact with the endocannabinoid system (ECS), which is a complex network of receptors and enzymes that regulate various physiological processes. This compound is thought to bind to the CB1 and CB2 receptors, which are found throughout the body and brain. This binding activity is believed to modulate the release of neurotransmitters and regulate various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and seizures in animal models. It has also been found to have sedative effects, which make it a potential treatment option for sleep disorders. This compound has also been found to have anxiolytic effects, which make it a potential treatment option for anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile in lab experiments is its availability. The compound can be synthesized relatively easily, and it is readily available for research purposes. Another advantage is its low toxicity profile, which makes it a safe compound to work with. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile. One area of interest is the development of new synthetic methods for producing the compound. Another area of interest is the exploration of its potential use in the treatment of various medical conditions. Further research is needed to determine the safety and efficacy of this compound in humans. Additionally, more research is needed to understand the precise mechanism of action of the compound and its interactions with the ECS.
Méthodes De Synthèse
The synthesis of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile involves several steps, starting with the extraction of the cannabis plant material. The extracted material is then purified and subjected to a series of chemical reactions to produce the final product. One of the most common methods of synthesizing this compound involves the oxidation of tetrahydrocannabinol (THC) under acidic conditions. This method produces this compound as a byproduct.
Applications De Recherche Scientifique
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile has been found to possess several therapeutic properties, including anti-inflammatory, analgesic, and anti-convulsant effects. It has also been found to be effective in the treatment of sleep disorders, anxiety, and depression. The compound has been studied extensively in animal models, and the results have been promising. However, more research is needed to determine the safety and efficacy of this compound in humans.
Propriétés
IUPAC Name |
(E)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-11-3-2-4-12(5-11)14(9-19)6-13-7-16-17(8-15(13)18)21-10-20-16/h2-8H,10H2,1H3/b14-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUFTRULSIATIP-NSIKDUERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=CC2=CC3=C(C=C2Cl)OCO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=C\C2=CC3=C(C=C2Cl)OCO3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 7-(2,4-dimethylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5353705.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(2-hydroxyethyl)thio]-3-nitrophenyl}acrylonitrile](/img/structure/B5353708.png)
![N-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methyl-2-furamide](/img/structure/B5353718.png)


![1-[(4-fluorophenyl)sulfonyl]prolyl-N~3~-methyl-beta-alaninamide](/img/structure/B5353729.png)
![1-cyclopentyl-4-(3-fluorophenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5353731.png)
![4-benzyl-3-ethyl-1-{[5-(hydroxymethyl)-2-furyl]methyl}-1,4-diazepan-5-one](/img/structure/B5353747.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-5-phenyl-2,4-pentadienenitrile](/img/structure/B5353756.png)


![N-[2-(acetylamino)ethyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5353767.png)
![2-{1-[2-(1H-pyrazol-1-yl)benzyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5353772.png)

